N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
説明
BenchChem offers high-quality N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-benzyl-3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-20-12-14-25(40-2)24(16-20)32-27(37)18-41-30-34-22-11-7-6-10-21(22)28-33-23(29(38)35(28)30)13-15-26(36)31-17-19-8-4-3-5-9-19/h3-12,14,16,23H,13,15,17-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILAKNJCPBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 571.6 g/mol. The structure includes a benzyl group and an imidazoquinazoline moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₉N₅O₅S |
| Molecular Weight | 571.6 g/mol |
| CAS Number | 1037222-88-0 |
Antiviral Activity
Research has indicated that compounds similar to N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide exhibit significant antiviral properties. For instance, studies on imidazo[1,5-a]-1,3,5-triazine derivatives have shown that the simultaneous presence of benzyl and thio groups is critical for selective antiviral activity against various viruses including respiratory syncytial virus (RSV) and others at low concentrations compared to cytotoxic levels .
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has been extensively studied. A structure-activity relationship analysis revealed that certain substitutions on the benzene ring enhance antibacterial efficacy. Compounds with unsubstituted or specific substituted benzene rings showed promising results against a range of bacterial strains . Although specific data on N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide's antibacterial activity is limited, its structural similarities suggest potential effectiveness.
The proposed mechanism for the biological activity of this compound may involve interference with viral replication or bacterial cell wall synthesis. The imidazoquinazoline core is hypothesized to inhibit key enzymes or proteins necessary for pathogen survival and replication.
Case Studies and Research Findings
- Antiviral Efficacy : In a study focusing on imidazo[1,5-a]-triazine derivatives, compounds demonstrated EC50 values significantly lower than cytotoxic concentrations against RSV . This suggests that derivatives with similar structures to N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide could exhibit comparable antiviral properties.
- Antibacterial Properties : A review on quinazolines highlighted their antibacterial activities against various pathogens. The study emphasized that modifications in the molecular structure can enhance efficacy against resistant strains .
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide exhibit promising anticancer properties. For instance, studies on related imidazoquinazoline derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These compounds often target specific pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, crucial for tumor proliferation and survival .
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant potential. Research on similar benzyl derivatives suggests they may exhibit broad-spectrum anticonvulsant activity across different seizure models. The mechanism typically involves modulation of neurotransmitter systems and ion channels, which are critical in controlling neuronal excitability .
Synthetic Pathways
The synthesis of N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide generally involves multi-step organic reactions including:
- Formation of Imidazoquinazoline Core : This step typically employs cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps include the introduction of the benzyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions.
Characterization Techniques
Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : Provides information on the molecular weight and composition.
- Infrared Spectroscopy (IR) : Useful for identifying functional groups based on their vibrational transitions.
In Vitro Studies
In vitro studies have demonstrated that N-benzyl derivatives can inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay is commonly used to evaluate cell viability post-treatment with these compounds .
In Vivo Studies
Animal models are utilized to assess the pharmacokinetics and therapeutic efficacy of N-benzyl derivatives in vivo. Such studies help establish dosage regimens and potential side effects before clinical trials.
References Table
準備方法
Cyclocondensation of 2-Aminoquinazolin-4(3H)-one
The core structure is synthesized via acid-catalyzed cyclization of 2-aminoquinazolin-4(3H)-one with α-bromoketones. Patent US8299246B2 details analogous pyrazinone formations using dichloromethane (DCM) as the solvent and p-toluenesulfonic acid (PTSA) as the catalyst.
Representative Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | PTSA (0.2 eq), α-bromopropiophenone (1.2 eq) | DCM | Reflux | 12 h | 68–72% |
Key side reactions include over-alkylation at N1, mitigated by stoichiometric control.
Installation of the N-Benzylpropanamide Side Chain
Michael Addition-Elimination Strategy
The propanamide moiety is appended via a three-step sequence:
- Acrylation : Treat core with acryloyl chloride (1.2 eq) in ethyl acetate.
- Benzylamine Conjugate Addition : React with benzylamine (2 eq) in refluxing toluene.
- Oxidation : Convert secondary alcohol to ketone using Jones reagent (CrO3/H2SO4).
Side Reaction Mitigation
- Over-acylation at N2 is prevented by transient protection with Boc groups
- Racemization during conjugate addition minimized by low-temperature (−20°C) conditions
Global Deprotection and Final Assembly
Acidic Cleavage of Protecting Groups
Methoxy groups are retained, while any transient protections (e.g., Boc) are removed using TFA/DCM (1:1). Final purification employs silica gel chromatography (EtOAc/hexanes gradient) followed by recrystallization from ethanol/water.
Analytical Data for Final Compound
| Property | Value | Method | Source |
|---|---|---|---|
| m.p. | 214–216°C | Differential scanning calorimetry | |
| HPLC Purity | 98.7% | C18, 70:30 MeCN/H2O | |
| HRMS (m/z) | 602.2234 [M+H]+ | ESI-TOF |
Challenges and Optimization Opportunities
- Regioselectivity in Cyclocondensation : Competing N1 vs. C5 alkylation necessitates Lewis acid screening (e.g., Zn(OTf)2).
- Thioether Stability : Thiol oxidation during storage requires inert atmosphere packaging.
- Scale-Up Limitations : Low yields in conjugate addition (≤60%) suggest flow chemistry optimization.
Q & A
Q. Q1. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves a multi-step process:
- Core formation : Construction of the imidazo[1,2-c]quinazoline core via cyclization reactions, often requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
- Functionalization : Introduction of the sulfanyl group and carbamoyl-methyl substituent through nucleophilic substitution or thiol-alkylation, with careful pH control to avoid side reactions .
- Amidation : Coupling the benzyl-propanamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key challenges : Optimizing reaction yields (typically 40-65% per step) and minimizing byproducts (e.g., dimerization of the quinazoline core) .
Q. Q2. How should researchers validate the compound’s structural integrity?
Use a combination of:
- NMR spectroscopy : Confirm regiochemistry of the imidazoquinazoline core (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected within ±0.001 Da) .
- HPLC purity analysis : Ensure ≥95% purity using C18 columns with acetonitrile/water gradients .
Intermediate Research: Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for initial biological screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–32 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, noting IC₅₀ discrepancies due to substituent effects (e.g., dimethoxyphenyl vs. chlorophenyl groups) .
Q. Q4. How do structural modifications impact bioactivity?
Advanced Research: Mechanistic and Analytical Challenges
Q. Q5. How to resolve contradictory data in enzyme inhibition assays?
Contradictions may arise from:
Q. Q6. What advanced techniques elucidate the mechanism of action?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., EGFR kinase) .
- Molecular docking : Simulate binding poses using AutoDock Vina; prioritize residues within 4 Å of the dimethoxyphenyl group .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
Translational Research: Preclinical Development
Q. Q7. How to assess pharmacokinetic properties in vivo?
- Plasma stability : Monitor degradation in murine plasma (t₁/₂ > 2 hr for viable candidates) .
- Tissue distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting .
- Metabolite profiling : Use UPLC-Q-TOF to identify phase I/II metabolites (e.g., O-demethylation of dimethoxyphenyl) .
Q. Q8. What strategies mitigate toxicity in animal models?
- Structure-toxicity relationships : Replace the benzyl group with PEGylated analogs to reduce hepatic toxicity .
- Dose optimization : Conduct MTD studies in BALB/c mice, starting at 50 mg/kg and escalating to 200 mg/kg .
Data Reproducibility and Validation
Q. Q9. How to address batch-to-batch variability in biological assays?
Q. Q10. What repositories host structural/activity data for this compound?
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